molecular formula C9H11NO3 B182500 N-(4-methoxyphenyl)Glycine CAS No. 22094-69-5

N-(4-methoxyphenyl)Glycine

Cat. No. B182500
CAS RN: 22094-69-5
M. Wt: 181.19 g/mol
InChI Key: NJVJSULZTHOJGT-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)glycine is a compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is also known by its IUPAC name (4-methoxyanilino)acetic acid .


Synthesis Analysis

A method for the synthesis of α-imino carboxylic acid derivatives, which could potentially include N-(4-methoxyphenyl)glycine, involves the oxidation of N-p-methoxyphenyl (PMP)-protected glycine derivatives using manganese (IV) oxide . This method avoids the use of unstable glyoxic acid derivatives .


Molecular Structure Analysis

The molecular structure of N-(4-methoxyphenyl)glycine consists of a glycine backbone with a 4-methoxyphenyl group attached via an amide bond . The presence of the methoxy group may influence the compound’s reactivity and interactions.

Scientific Research Applications

Studies on Amino Acids and Peptides

  • N-(4-methoxyphenyl)glycine was used in the study of amino acids and peptides, particularly in the synthesis of 1,2,4-triazines from thioacylated amino-acid esters using Lawesson's Reagent (Andersen, Ghattas, & Lawesson, 1983).

Role in Environmental Studies

  • Research on herbicide transport through field lysimeters focused on compounds like glyphosate (N-(phosphonomethyl)-glycine), where N-(4-methoxyphenyl)glycine might have structural similarities. This study highlighted the environmental impact and movement of such compounds (Malone, Shipitalo, Wauchope, & Sumner, 2004).

Asymmetric Synthesis in Chemistry

  • A nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters was used to synthesize chiral α-aryl glycines, where derivatives of N-(4-methoxyphenyl)glycine were directly useful as chiral secondary amino acid esters (Liu et al., 2020).

Synthesis and Characterization in Biochemistry

  • The synthesis and characterization of bis-1,3,4-oxadiazole containing glycine moiety, specifically N-{5-[5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-yl-sulfanyl]-1,3,4-oxadiazole-2-yl-methyl}-4-methoxybenzamide, were described. This compound demonstrated activation and inhibitory effects on certain enzyme activities (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Molecular Basis of Glyphosate Resistance

  • Studies on glyphosate (N‐phosphonomethyl‐glycine) resistance through protein engineering have relevance given the structural similarities with N-(4-methoxyphenyl)glycine. This research focuses on mechanisms of resistance in agricultural contexts (Pollegioni, Schonbrunn, & Siehl, 2011).

properties

IUPAC Name

2-(4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVJSULZTHOJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399389
Record name N-(4-methoxyphenyl)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)Glycine

CAS RN

22094-69-5
Record name N-(4-methoxyphenyl)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 19.59 g (108 mmol) of ethyl N-(4-methoxyphenyl)glycine in 100 mL of THF under N2 was added 5.44 g (130 mmol) of lithium hydroxide monohydrate in 25 mL water. After 15 hours, the mixture was reduced to ½ the original volume in vacuo and then acidified with concentrated hydrochloric acid to ph 3 and a precipitate formed. The solid was collected and washed with 100 mL water, then dried in vacuo to give 9.92 g (51%) of the desired compound as a off-white solid. 1H NMR (CDCl3): δ 6.68 (d, J=8.8, 2H); 6.49 (d, J=8.8, 2H); 3.73 (s, 2H); 3.64 (s, 3H); 2.49 (br s, 2H).
Quantity
19.59 g
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

2M NaOH (aq.) (149 mL, 0.30 mol) was added dropwise to a stirred solution of ethyl 2-((4-methoxyphenyl)amino)acetate (17) (59.2 g, 0.28 mol) in EtOH/THF (300 mL/80 mL). The reaction was stirred at 40° C. for 3 h. The mixture was diluted with water (100 mL) and phosphoric acid (85% wt in water) (35.9 g, 0.31 mol) was added to pH 3. The resulting brown precipitate was collected by filtration and washed with water (100 mL) and dried under vacuum to give 2-((4-methoxyphenyl)amino)acetic acid (18) (45.5 g, 84%) as a brown solid: m/z 182 (M+H)+ (ES+); 180 (M−H)− (ES−). 1H NMR (400 MHz, DMSO-d6) δ: 6.78-6.64 (m, 2H), 6.55-6.44 (m, 2H), 3.74 (s, 2H), 3.64 (s, 3H).
Name
Quantity
149 mL
Type
reactant
Reaction Step One
Quantity
59.2 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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